7-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
Overview
Description
“7-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one” is a complex organic compound that belongs to the class of quinazolinones. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the 3-chlorophenyl group and the piperazine moiety can be done through nucleophilic substitution reactions.
Hydroxyethylation: The hydroxyethyl group can be introduced via alkylation reactions using ethylene oxide or similar reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the quinazolinone core or the chlorophenyl group, potentially leading to dechlorination or hydrogenation products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents such as sodium hydride (NaH) or alkyl halides can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce dechlorinated or hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, quinazolinones are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound might exhibit similar activities.
Medicine
In medicine, derivatives of quinazolinones are explored for their therapeutic potential in treating various diseases, including cancer, bacterial infections, and neurological disorders.
Industry
Industrially, such compounds could be used in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of “7-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one” would depend on its specific biological target. Generally, quinazolinones can interact with enzymes, receptors, or DNA, leading to inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-2-[4-(2-hydroxyethyl)piperazin-1-yl]quinazolin-4(3H)-one
- 7-(3-chlorophenyl)-2-[4-(2-methoxyethyl)piperazin-1-yl]quinazolin-4(3H)-one
Uniqueness
The unique structural features of “7-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one” include the specific substitution pattern on the quinazolinone core and the presence of both a hydroxyethyl group and a chlorophenyl group. These features could confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
7-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,8-dihydro-6H-quinazolin-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O2/c21-16-3-1-2-14(10-16)15-11-18-17(19(27)12-15)13-22-20(23-18)25-6-4-24(5-7-25)8-9-26/h1-3,10,13,15,26H,4-9,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSORMZQVSQKBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC=C3C(=N2)CC(CC3=O)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.